
1-(3-(Benzyloxy)phenyl)-2-((dimethylamino)methyl)cyclohexanol
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Overview
Description
1-(3-(Benzyloxy)phenyl)-2-((dimethylamino)methyl)cyclohexanol is a complex organic compound with a unique structure that combines a benzyloxy group, a phenyl ring, a dimethylamino group, and a cyclohexanol moiety
Preparation Methods
The synthesis of 1-(3-(Benzyloxy)phenyl)-2-((dimethylamino)methyl)cyclohexanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide under basic conditions to form the benzyloxyphenyl intermediate.
Cyclohexanol Formation: The benzyloxyphenyl intermediate is then reacted with cyclohexanone in the presence of a reducing agent to form the cyclohexanol moiety.
Dimethylamino Group Introduction: Finally, the dimethylamino group is introduced through a nucleophilic substitution reaction using dimethylamine and a suitable leaving group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
1-(3-(Benzyloxy)phenyl)-2-((dimethylamino)methyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles such as halides or alkoxides replace the dimethylamino group.
Hydrolysis: The benzyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and benzyl alcohol.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents such as ethanol, methanol, or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-(Benzyloxy)phenyl)-2-((dimethylamino)methyl)cyclohexanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for drug development or as an active pharmaceutical ingredient.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-(Benzyloxy)phenyl)-2-((dimethylamino)methyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The benzyloxy and dimethylamino groups are key functional groups that enable the compound to interact with enzymes, receptors, or other proteins, leading to various biological effects. The cyclohexanol moiety may also play a role in modulating the compound’s activity and stability.
Comparison with Similar Compounds
1-(3-(Benzyloxy)phenyl)-2-((dimethylamino)methyl)cyclohexanol can be compared with similar compounds such as:
1-(3-(Benzyloxy)phenyl)-2-(methylamino)methyl)cyclohexanol: This compound has a similar structure but with a methylamino group instead of a dimethylamino group, which may affect its reactivity and biological activity.
1-(3-(Benzyloxy)phenyl)-2-((ethylamino)methyl)cyclohexanol: The presence of an ethylamino group instead of a dimethylamino group can lead to differences in chemical properties and applications.
1-(3-(Benzyloxy)phenyl)-2-((dimethylamino)methyl)cyclopentanol: The cyclopentanol moiety in place of the cyclohexanol moiety can result in variations in the compound’s stability and reactivity.
Biological Activity
1-(3-(Benzyloxy)phenyl)-2-((dimethylamino)methyl)cyclohexanol is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexanol backbone with a benzyloxy group and a dimethylaminomethyl substituent, which contribute to its biological properties. Its molecular formula is C19H27NO2, and it has a predicted boiling point of 156-160 °C at low pressure .
Research indicates that the biological activity of this compound may be linked to its interactions with various receptors and enzymes. Key mechanisms include:
- Monoamine Oxidase Inhibition : Similar compounds have demonstrated selective inhibition of monoamine oxidase B (MAO-B), which is crucial for the metabolism of neurotransmitters like dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially benefiting conditions like Parkinson's disease .
- Opioid Receptor Modulation : Some derivatives have shown affinity for κ-opioid receptors (KOR), suggesting potential analgesic properties. These interactions may mitigate pain without the side effects commonly associated with traditional opioid medications .
Biological Activity
The biological activity of this compound has been evaluated through various studies:
- Antioxidant Activity : Compounds with similar structures have exhibited significant antioxidant properties, measured by assays such as Oxygen Radical Absorbance Capacity (ORAC). This activity is essential for neuroprotection and reducing oxidative stress in neurological disorders .
- Neuroprotective Effects : In vitro studies have shown that related compounds can protect neuronal cells from oxidative damage and inflammation, which are critical factors in neurodegenerative diseases .
- Antinociceptive Effects : The compound has been assessed for pain relief capabilities. In animal models, it demonstrated significant antinociceptive effects, indicating its potential use in pain management strategies .
Case Studies
Several case studies highlight the potential applications of this compound:
- Parkinson's Disease Models : In rodent models of Parkinson's disease, compounds similar to this compound showed improved motor function and reduced neuroinflammation when administered chronically .
- Pain Management Studies : In studies evaluating the efficacy of KOR agonists, derivatives demonstrated effective pain relief in abdominal constriction tests, suggesting that this compound could be developed into a novel analgesic agent with fewer side effects compared to traditional opioids .
Table 1: Biological Activities of Related Compounds
Compound Name | Mechanism of Action | IC50 (µM) | Observed Effects |
---|---|---|---|
Compound 3h | MAO-B Inhibition | 0.062 | Neuroprotective, Antioxidant |
Compound 23p | KOR Agonist | 1.9 | Antinociceptive |
Table 2: Pharmacological Effects in Animal Models
Study Type | Model Used | Result |
---|---|---|
Neuroprotection | Rodent PD Model | Improved motor function |
Pain Relief | Abdominal Constriction Test | Significant antinociceptive effect |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-(benzyloxy)phenyl)-2-((dimethylamino)methyl)cyclohexanol, and what challenges exist in optimizing yield?
The synthesis of structurally related cyclohexanol derivatives often involves multi-step processes. For example, a nine-step synthesis starting from [3-(benzyloxy)phenyl]acetonitrile has been reported for analogous compounds, with key steps including alkylation, cyclization, and functional group protection/deprotection . Challenges include controlling stereochemistry (e.g., cis/trans isomerism) and minimizing side reactions during dimethylamino group introduction. Methodological improvements could involve using catalytic asymmetric synthesis or optimizing reaction conditions (e.g., temperature, solvent polarity) to enhance enantiomeric purity .
Q. How is the structural identity of this compound validated in academic research?
Structural characterization typically employs:
- NMR Spectroscopy : To confirm the positions of the benzyloxy, dimethylamino, and cyclohexanol groups.
- Mass Spectrometry (MS) : For molecular weight verification (e.g., expected m/z ~353.5 for C₂₂H₂₇NO₂).
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for cyclohexanol ring conformation and substituent orientation .
- Chromatographic Purity : HPLC or GC-MS to ensure ≥95% purity, critical for pharmacological assays .
Q. What safety protocols are essential for handling this compound in laboratory settings?
According to safety data sheets for related compounds:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and respiratory protection (e.g., N95 mask) due to its classification as a UN2811 toxic solid .
- Ventilation : Use fume hoods to avoid inhalation of dust.
- Storage : In airtight containers under inert gas (e.g., N₂) to prevent degradation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, stereochemistry) influence its pharmacological activity?
Structure-activity relationship (SAR) studies on analogous compounds reveal:
- Benzyloxy Group Position : 3-Substitution (as in this compound) enhances binding to neurotransmitter transporters compared to 4-substituted analogs .
- Dimethylamino Group : Critical for interactions with monoamine transporters (e.g., serotonin/norepinephrine reuptake inhibition). Replacing dimethylamino with methylamino reduces potency by ~10-fold .
- Stereochemistry : The (1R,2R)-isomer of related compounds (e.g., tramadol) shows higher analgesic activity than the (1S,2S)-form, suggesting stereoselective receptor binding .
Q. What methodological approaches resolve contradictions in its reported neurotransmitter effects?
Discrepancies in neurotransmitter uptake inhibition (e.g., serotonin vs. norepinephrine selectivity) can be addressed via:
- Radioligand Binding Assays : Compare affinity for SERT (serotonin transporter) vs. NET (norepinephrine transporter) using tritiated ligands (e.g., [³H]paroxetine for SERT) .
- Functional Assays : Measure intracellular Ca²⁺ flux or cAMP levels in transfected cell lines expressing human SERT/NET .
- In Vivo Models : Use tail-flick tests or forced swim tests to correlate in vitro data with behavioral outcomes .
Q. What are the key considerations in designing in vivo studies to evaluate its analgesic potential?
- Model Selection : Rodent models (e.g., carrageenan-induced hyperalgesia) are standard for acute pain, while neuropathic pain models (e.g., chronic constriction injury) assess long-term efficacy .
- Dose Optimization : Balance efficacy and toxicity using dose-response curves (e.g., ED₅₀ calculations).
- Metabolite Interference : Monitor metabolites via LC-MS to distinguish parent compound effects from biotransformation products .
Q. Data Contradiction Analysis
Q. How can researchers reconcile divergent data on its metabolic stability across studies?
Reported variations in hepatic metabolism may arise from:
- Species Differences : Rat liver microsomes may metabolize the compound faster than human microsomes due to cytochrome P450 isoform variability.
- Experimental Conditions : Incubation time, microsome concentration, and cofactor availability (e.g., NADPH) must be standardized .
- Analytical Sensitivity : Use high-resolution MS to detect low-abundance metabolites that may interfere with stability assessments .
Properties
IUPAC Name |
2-[(dimethylamino)methyl]-1-(3-phenylmethoxyphenyl)cyclohexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-23(2)16-20-11-6-7-14-22(20,24)19-12-8-13-21(15-19)25-17-18-9-4-3-5-10-18/h3-5,8-10,12-13,15,20,24H,6-7,11,14,16-17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYNOCGHQSVLEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OCC3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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